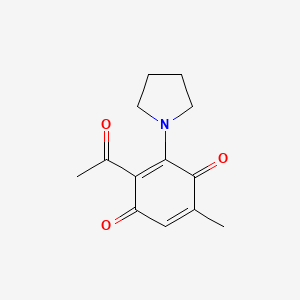
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 2,2-dimethyl-3-methylidenecyclopropane with a naphthalene derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reaction. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropyl group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Research may explore its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: The compound’s unique properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The naphthalene ring system can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylnaphthalene
- 1,3-Dimethylnaphthalene
- Cyclopropyl-substituted naphthalenes
Uniqueness
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
65354-62-3 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3-methylidenecyclopropyl)naphthalene |
InChI |
InChI=1S/C16H16/c1-11-15(16(11,2)3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,1H2,2-3H3 |
InChI Key |
FQWONYXABBEIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1=C)C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


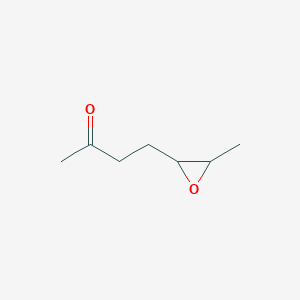
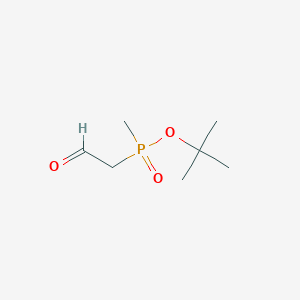
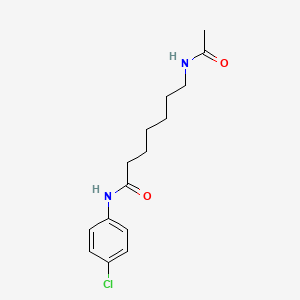
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
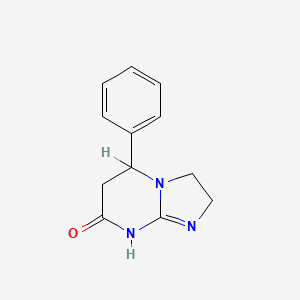
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

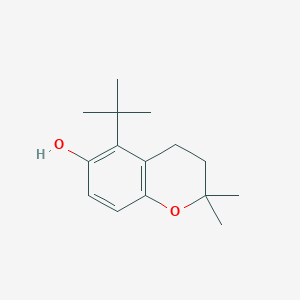

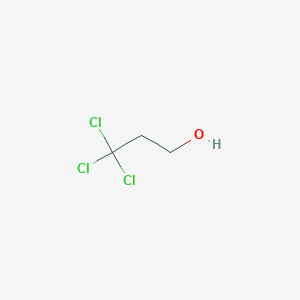
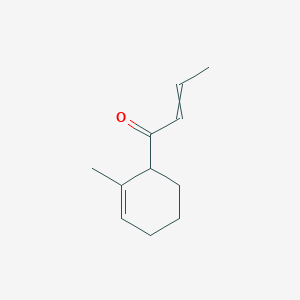
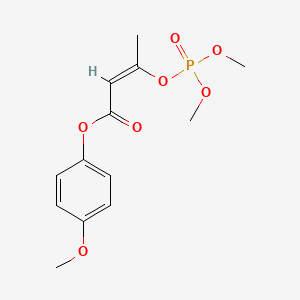
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
